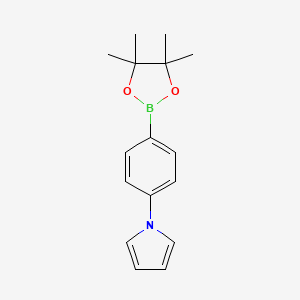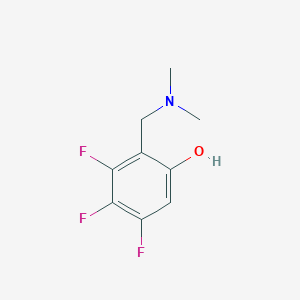
2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate involves the reaction of 2-cyano-5-hydroxypentan-2-ol with dodecyl trithiocarbonate in the presence of a base. The detailed steps include dissolving 2-cyano-5-hydroxypentan-2-ol in a suitable solvent (e.g., dichloromethane), adding dodecyl trithiocarbonate to the reaction mixture and stirring for several hours at room temperature, adding a base (e.g., sodium hydroxide) to the reaction mixture and stirring for several more hours, extracting the product with a suitable solvent (e.g., ethyl acetate), and purifying the product by column chromatography or recrystallization.Molecular Structure Analysis
The molecular weight of 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate is 389.7 g/mol. The molecular formula is C19H35NOS3 .Applications De Recherche Scientifique
2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95% has a wide range of applications in scientific research. It is used as a reagent for the synthesis of organic compounds, as a surfactant, and as a catalyst for biochemical reactions. It is also used in the production of polymers, as a coating for medical devices, and as a stabilizing agent for proteins. Additionally, it has been used in the study of enzyme kinetics and the study of drug interactions.
Mécanisme D'action
Target of Action
The primary target of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is the polymerization process of various vinyl monomers . It acts as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent , which controls the polymerization process, leading to the formation of well-defined block copolymers .
Mode of Action
2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate interacts with its targets by acting as a chain transfer agent (CTA) in the RAFT polymerization process . It is used as an initiator in the organocatalytic ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane . This interaction leads to changes in the polymerization process, enabling the synthesis of well-defined block copolymers .
Biochemical Pathways
The compound affects the RAFT polymerization pathway . It enables the synthesis of well-defined block copolymers using a wide variety of functional vinyl monomers . The compound also plays a role in the ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane .
Result of Action
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate results in the formation of well-defined block copolymers . These polymers have potential applications in various fields, including the creation of nanoparticles with hydrophilic polyphosphoesters on their surface as the stabilizing agent .
Action Environment
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is influenced by environmental factors such as temperature and solvent conditions. For instance, the RAFT polymerization process typically occurs at room temperature. The choice of solvent can also impact the polymerization process and the properties of the resulting polymers .
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95% has several advantages when used in laboratory experiments. It is a non-toxic compound, which makes it safe to use in a laboratory setting. Additionally, it is a relatively inexpensive reagent, which makes it cost-effective to use. However, it is also important to note that 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95% is sensitive to light and air, so it must be stored in a dark, airtight container. Additionally, it can be difficult to remove from a reaction mixture, so it is important to take precautions when using it in a laboratory setting.
Orientations Futures
There are a number of potential future directions for 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95% research. One potential direction is to further explore its potential as a drug delivery system. Additionally, its ability to increase the permeability of cell membranes could be further explored for use in gene therapy. Additionally, its ability to inhibit the growth of bacteria, fungi, and viruses could be explored for use in the development of antimicrobial agents. Finally, its ability to bind to proteins and other molecules could be further explored for use in biotechnological applications.
Méthodes De Synthèse
2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95% can be synthesized from pentan-2-yl and thiocarbonic acid by a reaction known as a thiocyanation reaction. The reaction involves the addition of thiocyanic acid to the pentan-2-yl, which results in the formation of 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95%. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and is typically done at temperatures between 80-100 °C. The reaction is typically complete within 1-2 hours.
Propriétés
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanyl-5-hydroxy-2-methylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NOS3/c1-3-4-5-6-7-8-9-10-11-12-16-23-18(22)24-19(2,17-20)14-13-15-21/h21H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBIHFUHZPVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCCO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

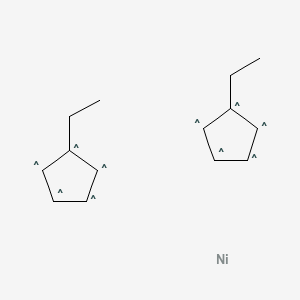

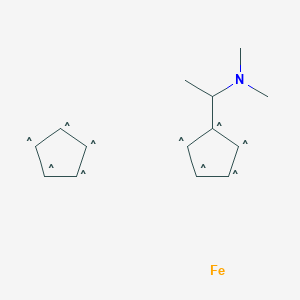
![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)
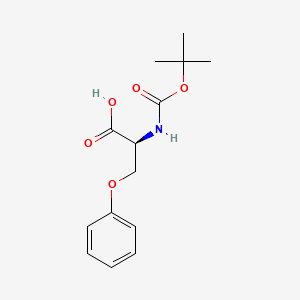
![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)

